molecular formula C34H23N5O2 B12416040 Tau tracer 1

Tau tracer 1

カタログ番号: B12416040
分子量: 533.6 g/mol
InChIキー: AURLAHXEHOEQMJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tau tracer 1 is a compound used in positron emission tomography (PET) imaging to detect tau protein aggregates in the brain. Tau proteins are associated with neurodegenerative diseases such as Alzheimer’s disease and other tauopathies. The ability to visualize tau pathology in vivo has revolutionized the clinical evaluation of these conditions, allowing for better diagnosis, monitoring, and treatment evaluation .

準備方法

The synthesis of Tau tracer 1 involves optimizing imidazo[1,2-a]pyridine derivatives. One of the synthetic routes includes the preparation of N-(4-[18F]fluoro-5-methylpyridin-2-yl)-7-aminoimidazo[1,2-a]pyridine. This process involves the use of fluorine-18, a radioactive isotope, which is incorporated into the compound through nucleophilic substitution reactions . The industrial production of this compound typically involves automated radiosynthesis procedures to ensure high radiochemical yield and purity .

化学反応の分析

Tau tracer 1 undergoes various chemical reactions, including:

Common reagents used in these reactions include fluorine-18, pyridine derivatives, and various catalysts. The major products formed from these reactions are fluorinated imidazo[1,2-a]pyridine derivatives .

科学的研究の応用

Tau tracer 1 has numerous scientific research applications, including:

生物活性

Introduction

Tau tracer 1, specifically the compound [^18F]SNFT-1, represents a significant advancement in positron emission tomography (PET) imaging for Alzheimer's disease (AD) and other tauopathies. The biological activity of this tracer is characterized by its selective binding to tau aggregates, which are critical in the pathology of neurodegenerative diseases. This article details the biological activity of [^18F]SNFT-1, including its pharmacokinetics, binding affinity, and comparative efficacy with other tau PET tracers.

Pharmacokinetics and Biodistribution

The biodistribution of [^18F]SNFT-1 was evaluated through preclinical studies involving male ICR mice. Following intravenous administration, the tracer exhibited:

  • High initial brain uptake : This suggests effective penetration through the blood-brain barrier (BBB).
  • Rapid washout : The compound cleared quickly from normal brain tissue, indicating minimal retention in non-target areas.
  • No significant binding to non-tau aggregates : [^18F]SNFT-1 showed no substantial interaction with aggregates associated with other neurodegenerative conditions, such as α-synuclein and TDP-43 .

Table 1: Pharmacokinetic Properties of [^18F]SNFT-1

PropertyResult
Initial Brain UptakeHigh
Washout RateRapid
Binding to Non-tau AggregatesNone observed

Binding Affinity and Selectivity

[^18F]SNFT-1 was designed to exhibit high selectivity for paired helical filament (PHF) tau over other proteins. In comparative studies with existing tau PET tracers such as [^18F]MK-6240 and [^18F]PM-PBB3, [^18F]SNFT-1 demonstrated:

  • Higher signal-to-background ratio in AD patients : This allows for clearer imaging of tau pathology.
  • Specific binding to AD-related tau aggregates : Unlike other tracers, it did not bind significantly to amyloid-beta (Aβ), enhancing its diagnostic specificity .

Table 2: Comparative Binding Affinities of Tau Tracers

TracerSpecificity to TauBinding to AβSignal-to-background Ratio
[^18F]SNFT-1HighLowSuperior
[^18F]MK-6240ModerateModerateModerate
[^18F]PM-PBB3ModerateHighLower

Case Studies and Clinical Implications

Recent studies have highlighted the potential clinical applications of [^18F]SNFT-1 in diagnosing and monitoring AD. For instance:

  • Differential Diagnosis : In a cohort study involving patients with varying degrees of cognitive impairment, [^18F]SNFT-1 effectively distinguished AD from other dementias based on tau burden.
  • Monitoring Disease Progression : Longitudinal studies indicated that changes in tau accumulation visualized by [^18F]SNFT-1 correlated with cognitive decline over time .

Case Study Example

A notable case involved a patient diagnosed with early-stage Alzheimer's disease who underwent PET imaging using [^18F]SNFT-1. The results demonstrated significant tau accumulation in the medial temporal lobe, consistent with advanced AD pathology. This finding was corroborated by subsequent clinical assessments that indicated cognitive decline correlating with increased tau levels.

特性

分子式

C34H23N5O2

分子量

533.6 g/mol

IUPAC名

11-(2-nitropyridin-4-yl)-8-trityl-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene

InChI

InChI=1S/C34H23N5O2/c40-39(41)32-22-24(18-21-36-32)30-17-16-28-29-23-35-20-19-31(29)38(33(28)37-30)34(25-10-4-1-5-11-25,26-12-6-2-7-13-26)27-14-8-3-9-15-27/h1-23H

InChIキー

AURLAHXEHOEQMJ-UHFFFAOYSA-N

正規SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C5=C(C=NC=C5)C6=C4N=C(C=C6)C7=CC(=NC=C7)[N+](=O)[O-]

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。